4-(3-Methylphenoxy)aniline

Description

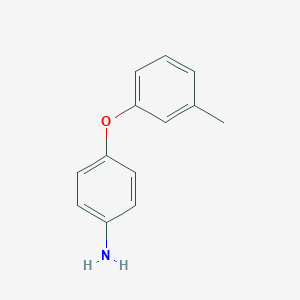

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVLOVTVJKXIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205268 | |

| Record name | Benzenamine, 4-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56705-84-1 | |

| Record name | 4-(3-Methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56705-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(3-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methylphenoxy)aniline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methylphenoxy)aniline, a diaryl ether amine of significant interest to researchers in medicinal chemistry and materials science. The document delineates its core physicochemical properties, provides detailed spectroscopic analysis for compound verification, and outlines a robust synthetic protocol based on the Ullmann condensation. Furthermore, it explores the compound's relevance as a structural scaffold in drug discovery, grounded in the known challenges and opportunities presented by aniline-based molecules. Safety, handling, and storage protocols are also detailed to ensure best practices in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical building block.

Core Compound Identification and Physicochemical Properties

This compound, also known as 4-(m-tolyloxy)aniline, is an aromatic compound featuring a central diaryl ether linkage.[1] This structural motif is a cornerstone in the development of various biologically active molecules and advanced materials.[2][3] The presence of both an amine and a methyl-substituted phenoxy group provides multiple sites for further chemical modification, making it a valuable intermediate in multi-step synthesis.

Chemical Structure

The molecular structure consists of an aniline ring connected to a meta-cresol (m-cresol) moiety through an ether oxygen.

Caption: Molecular structure of this compound.

Summary of Physical and Chemical Properties

The following table summarizes the key identifiers and physicochemical data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(m-tolyloxy)aniline | [1] |

| CAS Number | 56705-84-1 | [1][4] |

| Molecular Formula | C₁₃H₁₃NO | [1][4] |

| Molecular Weight | 199.25 g/mol | [1][4][5] |

| Appearance | White solid | [4] |

| Boiling Point | 333.5 °C at 760 mmHg | [1] |

| Density | 1.115 g/cm³ | [1] |

| Flash Point | 160.7 °C | [1] |

| Storage Temperature | Room Temperature | [4] |

Spectroscopic Characterization Profile

For unambiguous identification and purity assessment, a combination of spectroscopic methods is essential. The following sections describe the expected spectral characteristics based on the compound's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. Key signals would include:

-

A singlet for the methyl (CH₃) protons, typically in the range of δ 2.2-2.4 ppm.

-

A broad singlet for the amine (NH₂) protons, which can vary in chemical shift depending on solvent and concentration.

-

A series of multiplets in the aromatic region (approx. δ 6.5-7.5 ppm) corresponding to the protons on both the aniline and phenoxy rings. The distinct substitution patterns (1,4- on the aniline ring and 1,3- on the phenoxy ring) will lead to characteristic splitting patterns.

-

-

¹³C NMR: The carbon NMR spectrum should display 13 distinct signals corresponding to each unique carbon atom. Expected signals include:

-

A signal for the methyl carbon around δ 20-22 ppm.

-

Multiple signals in the aromatic region (approx. δ 110-160 ppm), including two carbons bonded to oxygen and one to nitrogen, which would appear at the lower field end of this range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[6][7]

-

N-H Stretching: A characteristic pair of sharp to medium peaks in the 3300-3500 cm⁻¹ region, indicative of the primary amine (-NH₂).

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretching: A strong, characteristic asymmetric stretch for the aryl ether linkage should be visible in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 199, corresponding to the molecular weight.[5]

Synthesis and Reactivity

The formation of the diaryl ether bond is the critical step in synthesizing this compound. The Ullmann condensation is a classic and effective method for this transformation, involving a copper-catalyzed coupling between an aryl halide and a phenol.[3][8]

Synthetic Pathway: Ullmann Condensation

The synthesis proceeds via the copper-catalyzed cross-coupling of 4-aminophenol with 3-bromotoluene or, more commonly, 4-iodoaniline with m-cresol. The latter is often preferred due to the higher reactivity of aryl iodides.[8] The reaction requires a copper catalyst (often CuI), a base (such as K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent like DMF or N-methylpyrrolidone.[8][9]

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established Ullmann condensation methodologies.[3][8][9]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoaniline (1.0 eq), m-cresol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can interfere with the catalytic cycle.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to the flask. The volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration with respect to the limiting reagent).

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for the high temperature is to overcome the activation energy for the oxidative addition of the aryl halide to the copper center.[8][10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-iodoaniline) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the inorganic salts and copper catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x). The aqueous washes remove the DMF and any remaining salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery

Aniline and its derivatives are ubiquitous scaffolds in medicinal chemistry, serving as starting points for numerous drug candidates.[11][12] However, the aniline moiety can be susceptible to metabolic oxidation in the liver, sometimes leading to the formation of toxic metabolites.[11] This has driven researchers to develop aniline derivatives with improved metabolic stability and safety profiles.

The this compound structure is of particular interest for several reasons:

-

Metabolic Blocking: The ether linkage at the 4-position blocks a primary site of metabolic oxidation (para-hydroxylation) on the aniline ring.

-

Structural Rigidity and Vectorial Projection: The diaryl ether core provides a semi-rigid scaffold that can orient substituents into specific regions of a biological target's binding pocket. The ether linkage introduces a distinct angular geometry compared to a more linear biphenyl system.

-

Modulation of Physicochemical Properties: The addition of the methylphenoxy group significantly increases the lipophilicity (hydrophobicity) of the molecule compared to aniline, which can be crucial for cell membrane permeability and reaching intracellular targets.

While this specific compound may primarily serve as a building block, its core structure is present in derivatives explored for various therapeutic areas.[2]

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[1][13][14][15]

-

Hazard Identification: While specific GHS classifications for this compound are not universally available, related anilines are often classified as harmful if swallowed, in contact with skin, or if inhaled.[16] They can cause skin and eye irritation.[14][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][14]

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[13][14] Avoid prolonged or repeated skin contact.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[13][14]

-

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

-

Keep away from strong oxidizing agents.

-

The compound is stable under recommended storage conditions.

-

Conclusion

This compound is a synthetically accessible and valuable chemical intermediate. Its physicochemical properties are well-defined, and its structure can be unambiguously confirmed through standard spectroscopic techniques. The Ullmann condensation provides a reliable and scalable route for its synthesis. For professionals in drug discovery, this compound represents a strategic building block that combines the versatile aniline moiety with a metabolically blocking diaryl ether scaffold, offering a platform for the development of novel therapeutics with potentially improved safety profiles. Adherence to strict safety and handling protocols is essential when working with this and related aniline compounds.

References

-

Wikipedia. Ullmann condensation. [Link]

-

Slideshare. Ullmann reaction. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

-

sathee jee. Chemistry Ullmann Reaction. [Link]

-

PubChem - NIH. 4-(3-Methyl-4-propan-2-ylphenoxy)aniline | C16H19NO. [Link]

-

PubChem - NIH. 4-(3-Fluorophenyl)-3-(3-methylphenoxy)aniline | C19H16FNO. [Link]

-

American Elements. 4-(3-Methoxy-4-methylphenoxy)aniline | CAS 1311137-85-5. [Link]

-

PubChem - NIH. 4-(p-Tolyloxy)aniline | C13H13NO. [Link]

-

PubChem - NIH. N-((4-methylphenyl)methyl)aniline | C14H15N. [Link]

-

The Royal Society of Chemistry. Supplementary Material - General procedure for the synthesis of catalyst. [Link]

-

PubChemLite. 3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline (C14H14FNO2). [Link]

-

ChemUniverse. Request A Quote - this compound. [Link]

-

ResearchGate. (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Link]

-

Science Publishing Group. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

-

ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. [Link]

-

The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 56705-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. byjus.com [byjus.com]

- 11. news.umich.edu [news.umich.edu]

- 12. cresset-group.com [cresset-group.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. 4-(4-Methylphenoxy)aniline | 41295-20-9 [sigmaaldrich.com]

An In-Depth Technical Guide to 4-(m-tolyloxy)aniline (CAS: 56705-84-1): Properties, Synthesis, and Applications in Modern Drug Discovery

Section 1: Introduction & Strategic Importance

4-(m-tolyloxy)aniline is a diaryl ether amine that represents a strategically important structural motif in medicinal chemistry and materials science. While not a therapeutic agent itself, it serves as a crucial building block for constructing more complex molecules. The diaryl ether linkage provides a unique combination of rigidity and conformational flexibility, making it a privileged scaffold in drug design.

The significance of this and related aniline-based scaffolds is underscored by their presence in numerous derivatives exhibiting potent biological activities, particularly in oncology.[1] The core structure is a key feature in compounds designed to interact with complex biological targets, such as protein kinases and topoisomerases. This guide offers a comprehensive technical overview of 4-(m-tolyloxy)aniline, from its fundamental properties and synthesis to its practical applications and safety considerations, designed for researchers and professionals in the field of drug development.

Section 2: Physicochemical & Structural Characteristics

A precise understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and research. These properties dictate solubility, reactivity, and storage requirements.

Key Properties Table

| Property | Value | Source(s) |

| CAS Number | 56705-84-1 | [2][3] |

| IUPAC Name | 4-(3-methylphenoxy)aniline | [2] |

| Synonyms | 4-m-Tolyloxyphenylamine, Benzenamine, 4-(3-methylphenoxy)- | [2][4] |

| Molecular Formula | C₁₃H₁₃NO | [2][3] |

| Molecular Weight | 199.25 g/mol | [2][5] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥98% | [3] |

| Boiling Point | 333.5°C at 760 mmHg | [2] |

| Density | 1.115 g/cm³ | [2] |

| Storage | Store at room temperature in a dark place under an inert atmosphere. | [3] |

Chemical Structure

The structure of 4-(m-tolyloxy)aniline features a central ether oxygen linking a p-substituted aniline ring to a m-substituted toluene ring. This specific arrangement influences the molecule's electronic properties and three-dimensional shape.

Caption: Structure of 4-(m-tolyloxy)aniline.

Section 3: Synthesis and Purification

The construction of the diaryl ether bond is the central challenge in synthesizing 4-(m-tolyloxy)aniline. Modern organic chemistry offers several robust methods, with the Ullmann condensation being a classical and reliable approach.[6][7][8] The synthesis can be logically approached in two main stages: formation of a nitro-substituted diaryl ether, followed by reduction to the target aniline.

Proposed Synthetic Workflow: Ullmann Condensation & Nitro Reduction

This workflow is designed for high yield and purity, utilizing common laboratory reagents and techniques. The causality is clear: by starting with a nitro-substituted electrophile, we can form the stable ether bond first and then perform the nitro group reduction, which is a high-yielding and clean transformation.[9][10]

Caption: Proposed two-step synthesis of 4-(m-tolyloxy)aniline.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(m-tolyloxy)-1-nitrobenzene (Ullmann Condensation)

-

Rationale: This step forms the core diaryl ether bond. A copper(I) catalyst is used to facilitate the coupling of the phenoxide (from m-cresol) with the aryl halide.[6][11] 4-Fluoronitrobenzene is chosen as the electrophile due to the high activation of the fluorine atom for nucleophilic aromatic substitution.

-

To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add m-cresol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent oxidative side reactions.

-

Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add 4-fluoronitrobenzene (1.1 eq.) to the mixture.

-

Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours.

-

Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (m-cresol) is consumed.

-

Cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure nitro-intermediate.

Step 2: Synthesis of 4-(m-tolyloxy)aniline (Nitro Group Reduction)

-

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation. Using iron powder in an acidic medium is a cost-effective, scalable, and reliable method that avoids the need for high-pressure hydrogenation.[9][12]

-

To a round-bottom flask, add the purified 4-(m-tolyloxy)-1-nitrobenzene (1.0 eq.) and ethanol.

-

Add iron powder (Fe, 5.0 eq.) and a solution of ammonium chloride (NH₄Cl) in water. Alternatively, a mixture of iron and hydrochloric acid (HCl) can be used.[12]

-

Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours.

-

Self-Validation: Monitor the reaction by TLC for the disappearance of the nitro compound and the appearance of the more polar aniline product.

-

Once complete, cool the reaction and filter it through a pad of Celite to remove the iron salts. Wash the pad thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 4-(m-tolyloxy)aniline.

-

Purify the final product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the product with ≥98% purity.

Section 4: Analytical Characterization

Rigorous analytical validation is non-negotiable in a drug development setting to confirm the identity, purity, and stability of a compound.

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for purity assessment in pharmaceutical development. It is preferred over Gas Chromatography (GC) for many aniline derivatives because it avoids the need for derivatization, which is often required for these polar and potentially thermolabile compounds.

-

Protocol: Purity Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of 4-(m-tolyloxy)aniline in 1 mL of acetonitrile.

-

Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks.

-

Structural Confirmation

-

Mass Spectrometry (MS): To confirm the molecular weight (199.25 g/mol ). Electrospray Ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z 200.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation, providing information on the chemical environment of each proton and carbon atom.

Section 5: Applications in Drug Discovery & Medicinal Chemistry

The true value of 4-(m-tolyloxy)aniline lies in its role as a versatile scaffold. The diaryl ether motif is a key component of numerous kinase inhibitors and other targeted therapies.

-

Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a diaryl ether structure to occupy the hydrophobic regions of the ATP-binding pocket. The aniline nitrogen provides a crucial attachment point for linking to other heterocyclic systems that form key hydrogen bonds with the kinase hinge region.

-

Topoisomerase Inhibition: Related substituted aniline derivatives have been investigated as potent inhibitors of human DNA topoisomerase II, an important target in cancer chemotherapy.

-

Lead Optimization: In a drug discovery program, the 4-(m-tolyloxy)aniline core can be systematically modified to fine-tune pharmacological properties. This process, known as lead optimization, aims to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Modifying the core scaffold to optimize drug properties.

Section 6: Safety, Handling, & Toxicology

As with all aniline derivatives, proper handling of 4-(m-tolyloxy)aniline is essential to ensure laboratory safety.

GHS Hazard Summary

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS07 | Warning | ||

| H302 | Harmful if swallowed | [5] | |

| H312 | Harmful in contact with skin | ||

| H315 | Causes skin irritation | [5] | |

| H319 | Causes serious eye irritation | [5] | |

| H332 | Harmful if inhaled | ||

| H335 | May cause respiratory irritation | [5] |

Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

-

Weighing and Transfer: Handle as a solid. Avoid creating dust. If weighing outside of a balance enclosure, use a "weigh and dispense" technique to minimize exposure.

-

Storage: Keep the container tightly closed in a dry, well-ventilated area, away from strong oxidizing agents.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Section 7: Conclusion

4-(m-tolyloxy)aniline, CAS 56705-84-1, is more than a simple chemical intermediate; it is a validated and valuable scaffold for the discovery of novel therapeutics. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it an accessible and powerful tool for medicinal chemists. By understanding its synthesis, characterization, and safe handling, researchers can effectively leverage this diaryl ether amine to construct complex molecular architectures and accelerate the development of next-generation targeted therapies.

References

-

Title: The Ullmann Condensation Source: SynArchive URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: ResearchGate URL: [Link]

-

Title: A General and Mild Ullmann-Type Synthesis of Diaryl Ethers Source: Organic Letters URL: [Link]

-

Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

-

Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

-

Title: The Ullmann Ether Condensation Source: ResearchGate URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines Source: Scribd URL: [Link]

-

Title: Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base Source: Arkat USA URL: [Link]

-

Title: A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components Source: SciELO México URL: [Link]

-

Title: Can anyone offer advice regarding reduction of nitrobenzene to aniline? Source: ResearchGate URL: [Link]

-

Title: 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 Source: PubChem URL: [Link]

-

Title: 4-(m-Tolyloxy)aniline Source: Lead Sciences URL: [Link]

-

Title: Diaryl ether synthesis by etherification (arylation) Source: Organic Chemistry Portal URL: [Link]

-

Title: Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex Source: Royal Society of Chemistry URL: [Link]

-

Title: Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents Source: Royal Society of Chemistry Books URL: [Link]

-

Title: A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation Source: MDPI URL: [Link]

-

Title: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents Source: OUCI URL: [Link]

-

Title: 4-(P-TOLYLOXY)ANILINE Source: gsrs.ncats.nih.gov URL: [Link]

-

Title: Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis Source: ACS Publications URL: [Link]

-

Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 4-(m-Tolyloxy)aniline - Lead Sciences [lead-sciences.com]

- 4. 56705-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 4-(3-Methylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Scaffold in Medicinal Chemistry

The diaryl ether motif, characterized by an oxygen atom bridging two aromatic rings, is a cornerstone in the architecture of numerous biologically active compounds. When integrated with an aniline functionality, as seen in 4-(3-Methylphenoxy)aniline, the resulting scaffold presents a unique combination of structural rigidity, conformational flexibility, and hydrogen bonding capabilities. This guide, intended for researchers and professionals in drug development, provides a comprehensive exploration of the molecular structure of this compound, delving into its synthesis, spectroscopic characterization, and the inherent chemical logic that dictates its utility as a versatile building block in the quest for novel therapeutics. As a senior application scientist, the following sections are designed not merely to present data, but to offer insights into the causality behind experimental design and the self-validating nature of robust chemical analysis.

Core Molecular Attributes of this compound

This compound, also known as 4-(m-tolyloxy)aniline, is an aromatic amine with the chemical formula C₁₃H₁₃NO.[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| CAS Number | 56705-84-1 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Boiling Point | 333.5°C at 760 mmHg | [1] |

| Density | 1.115 g/cm³ | [1] |

The molecule's structure, featuring a central ether linkage connecting a p-substituted aniline ring and a m-cresol moiety, gives rise to a specific spatial arrangement and electronic distribution that are pivotal to its chemical reactivity and potential as a pharmacophore.

Synthesis Strategies: Forging the Diaryl Ether Linkage

The construction of the C-O bond between the two aromatic rings is the critical step in the synthesis of this compound. Two powerful, palladium- and copper-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination and the Ullmann condensation, stand as the most prevalent and versatile methods for this transformation. The choice between these methodologies often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of C-N and C-O bonds, offering a broad substrate scope under relatively mild conditions.[2] In the context of this compound synthesis, this would typically involve the palladium-catalyzed coupling of 4-iodoaniline with 3-methylphenol or, alternatively, 4-aminophenol with 3-bromotoluene.

Logical Framework for Buchwald-Hartwig Synthesis:

Caption: Logical workflow for Buchwald-Hartwig synthesis.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-iodoaniline (1.0 eq), 3-methylphenol (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst system, for instance, palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and a suitable phosphine ligand like BINAP (0.08 eq).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 110°C and stir for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove insoluble salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to obtain pure this compound.

Ullmann Condensation Approach

The Ullmann condensation is a classic method for forming diaryl ethers, typically employing a copper catalyst at elevated temperatures.[3] Modern iterations of this reaction often utilize ligands to facilitate the coupling under milder conditions.

Conceptual Flow of Ullmann Condensation:

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(3-Methylphenoxy)aniline

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-(3-Methylphenoxy)aniline (CAS: 56705-84-1). While published experimental spectra for this specific meta-substituted isomer are not widely available in public databases, this document leverages fundamental spectroscopic principles and comparative data from related isomers to construct a robust, predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and verify this molecule with confidence.

The core of this guide is built on explaining the causality behind spectral features—elucidating why a proton resonates at a specific chemical shift or why a molecule fragments in a particular manner. This foundational understanding is critical for accurate structural elucidation and for troubleshooting unexpected analytical results.

Molecular Structure and Key Features

This compound is a diaryl ether amine with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol .[1] Its structure consists of an aniline ring linked via an ether oxygen to a m-cresol ring. This arrangement dictates the electronic and magnetic environments of each atom, giving rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Our analysis will predict the ¹H and ¹³C NMR spectra in a standard solvent like deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectrum

The asymmetry of the 3-methylphenoxy group and the substitution pattern on the aniline ring results in a complex but interpretable proton spectrum. We anticipate signals corresponding to 13 protons, which can be categorized as follows: the methyl group protons, the amino group protons, and the aromatic protons on both rings.

The primary determinant of chemical shifts in aromatic systems is electron density. The amino group (-NH₂) is a strong electron-donating group (EDG) that increases electron density on its ring, particularly at the ortho and para positions, causing the associated protons to be shielded (appear at a lower ppm). Conversely, the ether oxygen is also electron-donating, while the overall phenoxy group is weakly electron-withdrawing inductively.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Hₐ | ~2.35 | singlet (s) | 3H | Standard chemical shift for a methyl group attached to an aromatic ring. |

| Hₑ, Hᵢ | ~6.90 | doublet (d) | 2H | Protons ortho to the ether linkage on the aniline ring. Shielded by the -NH₂ group but influenced by the adjacent ether. |

| Hբ, Hₕ | ~6.75 | doublet (d) | 2H | Protons meta to the ether linkage on the aniline ring and ortho to the -NH₂ group. Strongly shielded by the powerful electron-donating amine group. |

| Hₖ | ~7.20 | triplet (t) | 1H | Proton on the m-cresol ring between two other protons. |

| Hⱼ, Hₗ, Hₘ | ~6.80 - 6.95 | multiplet (m) | 3H | Protons on the m-cresol ring. Their signals will be close and may overlap, appearing as a complex multiplet. |

| -NH₂ | ~3.60 | broad singlet (br s) | 2H | Protons of the primary amine. The chemical shift is variable and concentration-dependent; the signal is often broad due to quadrupolar relaxation and exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 13 distinct signals, as all carbon atoms are in unique chemical environments due to the molecule's asymmetry. The chemical shifts are governed by the electronegativity of adjacent atoms and the overall electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Labeled Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₁ | ~21.5 | Standard chemical shift for an aryl-bound methyl carbon. |

| C₃ | ~140.0 | Aromatic carbon bearing the methyl group. |

| C₂, C₄, C₅, C₆ | ~115 - 130 | Unsubstituted carbons of the m-cresol ring. |

| C₇ | ~158.0 | Quaternary carbon of the m-cresol ring attached to the ether oxygen. Deshielded by the electronegative oxygen. |

| C₈, C₁₂ | ~116.0 | Carbons ortho to the -NH₂ group. Shielded due to the strong resonance effect of the amine. |

| C₉, C₁₁ | ~122.0 | Carbons ortho to the ether linkage on the aniline ring. |

| C₁₀ | ~141.0 | Quaternary carbon bearing the amino group. Deshielded due to the attached nitrogen. |

| C₁₃ | ~150.0 | Quaternary carbon of the aniline ring attached to the ether oxygen. Deshielded by the electronegative oxygen. |

Experimental Protocol for NMR Data Acquisition

This self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch to the carbon probe or tune the broadband probe to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 1024 scans or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[2]

-

Integrate the ¹H signals and perform peak picking for both spectra.

-

Infrared (IR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is ideal for identifying the functional groups within a molecule. The spectrum of this compound will be dominated by vibrations from the amine, the diaryl ether, and the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality and Insights |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretching | Medium | Primary amines typically show two distinct bands in this region. Their presence is a strong confirmation of the -NH₂ group. |

| 3100 - 3000 | Aromatic C-H Stretching | Medium | These absorptions confirm the presence of sp² hybridized C-H bonds in the aromatic rings. |

| 2950 - 2850 | Methyl C-H Stretching | Weak | Confirms the presence of the sp³ hybridized C-H bonds of the methyl group. |

| 1620 - 1580 | N-H Bending (Scissoring) & Aromatic C=C Stretching | Strong | The N-H bend often overlaps with the aromatic ring stretches. These strong bands are characteristic of the aniline moiety. |

| 1500 - 1400 | Aromatic C=C Stretching | Medium | Multiple bands in this region constitute the fingerprint of the substituted benzene rings. |

| 1310 - 1210 | Aryl C-N Stretching & Aryl-O-C Asymmetric Stretching | Strong | A strong, broad band is expected here, confirming the C-N bond of the aniline and the C-O-C linkage of the diaryl ether. This is a key diagnostic peak. |

| 800 - 900 | C-H Out-of-Plane Bending | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |

Experimental Protocol for FTIR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to achieve a high-quality spectrum.

-

-

Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance mode. No further processing is usually required.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Verification

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions like Electron Ionization (EI).

Predicted Fragmentation Pattern

The molecular ion (M⁺˙) for C₁₃H₁₃NO is expected at a mass-to-charge ratio (m/z) of 199. The fragmentation of diaryl ethers is often initiated by cleavage at the ether linkages.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment Ion | Rationale for Formation |

| 199 | [C₁₃H₁₃NO]⁺˙ (M⁺˙) | The molecular ion, representing the intact molecule with one electron removed. Its presence confirms the molecular weight. |

| 108 | [C₇H₈O]⁺˙ | Resulting from the cleavage of the C(aryl)-O bond, forming the radical cation of m-cresol. This is a highly probable and diagnostically significant fragment. |

| 93 | [C₆H₇N]⁺˙ | Resulting from the cleavage of the O-C(aryl) bond, forming the radical cation of aniline. This would be another major, expected fragment. |

| 91 | [C₇H₇]⁺ | Loss of a hydroxyl radical (-OH) from the m/z 108 fragment, followed by rearrangement to the stable tropylium ion. |

| 77 | [C₆H₅]⁺ | Loss of an amino group (-NH₂) from the aniline radical cation (m/z 93) or loss of a methyl group and CO from the m-cresol fragment pathway. Represents the phenyl cation. |

Visualization of Fragmentation Pathway

The following diagram illustrates the primary expected fragmentation routes for this compound upon electron ionization.

Sources

An In-depth Technical Guide to the Solubility of 4-(3-Methylphenoxy)aniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-(3-Methylphenoxy)aniline, a key intermediate in various fields of chemical synthesis, particularly in the development of novel pharmaceuticals. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, effective purification, and reliable formulation. This document will delve into the theoretical underpinnings of its solubility, present a structured approach to its empirical determination, and offer insights into its practical applications.

Introduction to this compound and its Significance

This compound, with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol , is an aromatic amine featuring a phenoxy linkage.[1][2] Its structure is characterized by both a hydrogen bond donor (the amine group) and hydrogen bond acceptor sites (the nitrogen and oxygen atoms), which play a crucial role in its solubility profile.[3] Aromatic amines are foundational building blocks in organic synthesis. The pharmaceutical industry, for instance, frequently utilizes aniline substructures in the creation of new drug therapies.[4] Consequently, a thorough understanding of the solubility of this compound in various organic solvents is a critical parameter for its handling, reaction optimization, and formulation.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C13H13NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Boiling Point | 333.5°C at 760 mmHg | [1] |

| Density | 1.115 g/cm³ | [1] |

| Flash Point | 160.7°C | [1] |

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] For this compound, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Several key molecular features of this compound influence its solubility:

-

Polarity: The presence of the amine (-NH2) and ether (-O-) groups introduces polarity to the molecule. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding with protic solvents.[7]

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This capability significantly enhances solubility in polar protic solvents like alcohols.[7][8]

-

Aromatic Rings: The two aromatic rings are nonpolar and contribute to van der Waals interactions. This feature suggests good solubility in aromatic solvents due to favorable π-π stacking interactions.[5]

-

Methyl Group: The methyl group (-CH3) is a nonpolar, electron-donating group that can slightly increase the lipophilicity of the molecule, potentially favoring solubility in less polar solvents.

Based on these principles, it can be predicted that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), as well as in aromatic solvents (e.g., toluene, benzene).[9] Conversely, its solubility is expected to be limited in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) due to the significant polarity mismatch.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative solubility data for this compound, this section provides a detailed, self-validating experimental protocol for its determination. The equilibrium solubility method is a robust and widely accepted technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Hexane

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches a state of dynamic equilibrium. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility ( g/100 mL) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Isopropanol | Polar Protic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate to High | To be determined |

| Toluene | Aromatic | High | To be determined |

| Dichloromethane | Halogenated | Moderate | To be determined |

| Hexane | Nonpolar | Low | To be determined |

Intermolecular Interactions in Solution

The dissolution of this compound in a polar protic solvent like ethanol involves the disruption of the crystal lattice of the solute and the hydrogen-bonding network of the solvent, followed by the formation of new solute-solvent interactions.

Caption: Key intermolecular forces in a solution of this compound in ethanol.

Conclusion

References

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

SNS Courseware. (n.d.). AROMATIC AMINES. Retrieved from [Link]

-

LibreTexts. (2023). 2.11: Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2023, November 25). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2017). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

NPTEL. (n.d.). Amines and Heterocycles. Retrieved from [Link]

-

PubChem. (n.d.). 4-(p-Tolyloxy)aniline. Retrieved from [Link]

-

American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Fluorophenyl)-3-(3-methylphenoxy)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Methyl-4-propan-2-ylphenoxy)aniline. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-[3-(4-aminophenoxy)phenoxy]aniline. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Determination of Solubility Class. (n.d.). Retrieved from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 56705-84-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. news.umich.edu [news.umich.edu]

- 5. quora.com [quora.com]

- 6. chem.ws [chem.ws]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unlocking the Therapeutic Potential of 4-(3-Methylphenoxy)aniline: A Technical Guide for Drug Discovery

Abstract

The diaryl ether scaffold, particularly the phenoxyaniline moiety, represents a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet underexplored, member of this class: 4-(3-Methylphenoxy)aniline. While direct extensive research on this particular molecule is nascent, its structural components—a substituted aniline ring linked to a methyl-substituted phenoxy group via an ether bond—position it as a highly promising scaffold for the development of novel therapeutics. Drawing upon structure-activity relationship (SAR) data from analogous compounds, this document will provide a comprehensive exploration of the potential research applications of this compound, with a primary focus on its prospective roles as a kinase inhibitor for oncology applications and as a neuroprotective agent. We will furnish detailed, actionable protocols for its synthesis and biological evaluation, alongside analytical methodologies for its characterization, to empower researchers in their drug discovery endeavors.

Introduction: The Promise of the Phenoxyaniline Scaffold

Phenoxyaniline derivatives have consistently emerged as a versatile and privileged scaffold in the landscape of drug discovery, demonstrating a remarkable breadth of biological activities.[1] The inherent conformational flexibility of the diaryl ether linkage, combined with the rich electronic properties of the aromatic systems, allows for precise molecular recognition of various biological targets. The true power of this scaffold lies in its modularity; substitutions on either the phenoxy or aniline rings can dramatically influence potency, selectivity, and pharmacokinetic properties.[1]

This compound (CAS No: 56705-84-1), with its distinct meta-methyl substitution on the phenoxy ring, presents a unique starting point for chemical exploration.[2] This guide will illuminate the path for researchers to harness the latent potential of this molecule.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is paramount for its application in drug discovery. Below is a summary of the key properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 56705-84-1 | [2] |

| Molecular Formula | C₁₃H₁₃NO | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Synonyms | 4-(m-tolyloxy)aniline | [2] |

| Boiling Point | 333.5°C at 760 mmHg | [2] |

| Density | 1.115 g/cm³ | [2] |

Synthetic Pathways to this compound

The synthesis of diaryl ethers like this compound is well-established in organic chemistry, with two primary, highly effective methods being the Ullmann condensation and the Buchwald-Hartwig amination. Both approaches offer distinct advantages and can be tailored to specific laboratory capabilities and starting material availability.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a robust, copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and a phenol.[3] This method is particularly effective for large-scale synthesis.

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq), 3-bromotoluene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Step 2: Reaction Execution

-

Purge the flask with nitrogen for 10-15 minutes.

-

Heat the reaction mixture to 140-160°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water and stir.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow for Ullmann Condensation

Sources

An In-Depth Technical Guide to 4-(3-Methylphenoxy)aniline Derivatives and Analogues: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Introduction: The Versatility of the Diaryl Ether Amine Scaffold

The 4-(3-methylphenoxy)aniline core structure represents a significant and versatile scaffold in modern medicinal chemistry. As a diaryl ether amine, it provides a unique three-dimensional arrangement of aromatic rings linked by a flexible ether bridge, which is highly amenable to targeted interactions with a variety of biological macromolecules. While in-depth public data on the specific biological activities of this compound itself is limited, its structural motifs are prevalent in numerous derivatives that have demonstrated potent activities, particularly in oncology.[1] This guide will provide a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal reasoning behind synthetic strategies and the logic of analogue design, grounded in authoritative literature.

Strategic Synthesis of this compound and Its Derivatives

The synthesis of this compound derivatives hinges on the strategic formation of the diaryl ether bond and, if necessary, the carbon-nitrogen bond. The two most prominent and industrially relevant methods for constructing the C-O-C diaryl ether linkage are the Ullmann condensation and the Buchwald-Hartwig O-arylation. The choice between these methods is often dictated by the desired scale, substrate tolerance, and cost-effectiveness.

Method I: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classical and robust copper-catalyzed reaction that couples an aryl halide with a phenol.[2] This method is particularly attractive due to the lower cost of copper catalysts compared to palladium.

Causality of Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI or Cu₂O, are typically used. The in-situ generation of the active Cu(I) species is crucial for the catalytic cycle.

-

Ligand: While traditional Ullmann reactions required harsh, high-temperature conditions, modern protocols often employ ligands to accelerate the reaction under milder conditions.[2] Ligands such as 1,10-phenanthroline or N,N-dimethylglycine can enhance the solubility and reactivity of the copper catalyst.

-

Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Solvent: Non-polar aprotic solvents like toluene or xylene are often effective.[3]

Detailed Experimental Protocol: Synthesis of this compound via Ullmann Condensation

-

Reaction Setup: To a dried Schlenk flask, add 4-bromoaniline (1.0 equiv.), 3-methylphenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and cesium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired this compound.

Diagram: Proposed Catalytic Cycle for Ullmann Condensation

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Method II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This method offers high functional group tolerance and generally proceeds under milder conditions than traditional methods. It is particularly useful when constructing the aniline moiety from a pre-formed diaryl ether halide.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source is required. This can be a pre-formed complex like Pd₂(dba)₃ or generated in situ from a Pd(II) precursor such as Pd(OAc)₂.

-

Ligand: Bulky, electron-rich phosphine ligands are critical for the efficiency of the catalytic cycle. Ligands like BINAP, XPhos, or SPhos stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination.[5]

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used.

-

Solvent: Anhydrous aprotic solvents like toluene or THF are typical choices.

Detailed Experimental Protocol: Synthesis of a this compound Derivative via Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge a Schlenk tube with 1-bromo-4-(3-methylphenoxy)benzene (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand (e.g., BINAP, 0.06 equiv.).

-

Solvent Addition: Add anhydrous toluene.

-

Reaction: Seal the tube and heat the mixture to 80-100 °C with stirring. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and quench with water.

-

Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Diagram: Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Structure-Activity Relationships (SAR) and Biological Applications

Phenoxyaniline derivatives have garnered significant interest as kinase inhibitors in oncology.[6] The substitution pattern on both the phenoxy and aniline rings plays a critical role in determining the potency and selectivity of these compounds.

Kinase Inhibition: Targeting Dysregulated Signaling Pathways

Many cancers are driven by the aberrant activity of protein kinases. The phenoxyaniline scaffold is adept at fitting into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.

Key Insights into SAR:

-

Quinoline and Quinazoline Cores: The attachment of the phenoxyaniline moiety to heterocyclic cores like quinoline or quinazoline often enhances kinase inhibitory activity. For instance, 3-cyano-4-(phenoxyanilino)quinolines are potent inhibitors of MEK (MAP Kinase Kinase).[6]

-

Substitutions on the Phenoxy Ring: Halogen substitutions (e.g., fluorine, chlorine) or the addition of groups capable of hydrogen bonding can significantly modulate binding affinity and selectivity for specific kinases like EGFR and ErbB-2.[7][8]

-

Aniline Ring Modifications: The position and nature of substituents on the aniline ring influence interactions with the solvent-exposed region of the kinase active site, affecting both potency and pharmacokinetic properties.

Table 1: Representative SAR Data for Phenoxyaniline Derivatives as Kinase Inhibitors

| Derivative Class | Target Kinase | Key Structural Feature | Representative IC₅₀ (nM) |

| 3-Cyano-4-(phenoxyanilino)quinolines | MEK | 4-Fluoro substitution on aniline | 15 |

| 4-Phenoxyquinoline Derivatives | PDGFR | 4-Benzoyl on phenoxy group | Potent inhibition |

| 4-Anilinoquinazolines | EGFR | Various substitutions | 3 - 3.5 µM (for some derivatives against A431 cells)[9] |

| Diaryl Ether Derivatives | General Anticancer | para-Chloro on phenyl ring | 2.57 µM (HepG2 cells)[7] |

Data is illustrative and sourced from related compound classes to demonstrate SAR principles.[6][7][9]

Mechanism of Action: Inhibition of Oncogenic Signaling

The anticancer effects of phenoxyaniline-based kinase inhibitors are primarily achieved by blocking key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Diagram: Inhibition of the MAPK/ERK Signaling Pathway

Caption: Inhibition of the MAPK/ERK pathway by a MEK-targeting phenoxyaniline derivative.

By inhibiting kinases like MEK or EGFR, these compounds can effectively halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[7][10] For example, some diaryl ether derivatives have been shown to mediate their antitumor activity by increasing the expression of p21 and cleaved caspase-3, which are key regulators of apoptosis.[7]

Analytical Characterization

The structural elucidation and purity assessment of synthesized this compound derivatives are critical for their advancement in drug discovery pipelines. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the connectivity of atoms and the substitution patterns on the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the final compound.

Future Perspectives and Conclusion

The this compound scaffold and its analogues continue to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies, particularly the Ullmann condensation and Buchwald-Hartwig amination, are well-established and scalable, allowing for the generation of diverse chemical libraries for screening. The clear structure-activity relationships that have emerged for this class of compounds, especially as kinase inhibitors, provide a rational basis for the design of more potent and selective drug candidates.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles. The exploration of novel heterocyclic cores and substitution patterns will undoubtedly lead to the discovery of next-generation inhibitors targeting a broader range of kinases and other therapeutically relevant enzymes. This in-depth technical guide provides the foundational knowledge and practical protocols necessary to empower researchers in this exciting and impactful field.

References

-

Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. Available at: [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. Available at: [Link]

-

Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. ResearchGate. Available at: [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available at: [Link]

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available at: [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]

-

Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. Available at: [Link]

-

Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Available at: [Link]

-

A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. MDPI. Available at: [Link]

-

Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. PubMed. Available at: [Link]

-

Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed. Available at: [Link]

- 2-Phenoxyaniline derivatives. Google Patents.

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Supporting Information. MPG.PuRe. Available at: [Link]

-

4-(3-Fluorophenyl)-3-(3-methylphenoxy)aniline. PubChem. Available at: [Link]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

-

4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Available at: [Link]

-

Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. Available at: [Link]

-

Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. Available at: [Link]

-

Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Semantic Scholar. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]

-

Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2. PubMed. Available at: [Link]

-

(A) “Classical” Ullmann amine synthesis; (B) bio-based Ullmann amine synthesis; (C) DES-based Ullmann amine synthesis. ResearchGate. Available at: [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]